molecular formula C28H25N5 B292373 2,3,4-triphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine

2,3,4-triphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine

Cat. No. B292373
M. Wt: 431.5 g/mol
InChI Key: JGFZNORIPJIDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-triphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is a heterocyclic organic compound that is synthesized by the reaction of 2,3-dichloro-7-(1-piperidinyl)pyrazolo[3,4-d]pyridazine with triphenylphosphine.

Mechanism of Action

The mechanism of action of 2,3,4-triphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer. It has also been shown to modulate the activity of certain receptors in the brain, which may be responsible for its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
2,3,4-triphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine has been shown to exhibit significant biochemical and physiological effects. Studies have suggested that it may inhibit the activity of certain enzymes involved in inflammation and cancer. It has also been shown to modulate the activity of certain receptors in the brain, which may be responsible for its potential therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2,3,4-triphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine in lab experiments is its potential therapeutic applications in various research areas. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental conditions.

Future Directions

There are several potential future directions for research involving 2,3,4-triphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine. One potential direction is to further investigate its potential therapeutic applications in various research areas, such as cancer and neurological disorders. Another potential direction is to develop more efficient synthesis methods for this compound to increase its availability for research purposes. Additionally, future research may focus on identifying the precise mechanism of action of this compound and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 2,3,4-triphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine involves the reaction of 2,3-dichloro-7-(1-piperidinyl)pyrazolo[3,4-d]pyridazine with triphenylphosphine. This reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction yields 2,3,4-triphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine as a white solid.

Scientific Research Applications

2,3,4-triphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine has been extensively studied for its potential applications in various research areas. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit significant anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease.

properties

Molecular Formula

C28H25N5

Molecular Weight

431.5 g/mol

IUPAC Name

2,3,4-triphenyl-7-piperidin-1-ylpyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C28H25N5/c1-5-13-21(14-6-1)25-24-26(28(30-29-25)32-19-11-4-12-20-32)31-33(23-17-9-3-10-18-23)27(24)22-15-7-2-8-16-22/h1-3,5-10,13-18H,4,11-12,19-20H2

InChI Key

JGFZNORIPJIDIX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NN=C(C3=C(N(N=C32)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1CCN(CC1)C2=NN=C(C3=C(N(N=C32)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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